[(furan-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

Catalog No.
S6649483
CAS No.
112023-56-0
M.F
C8H12ClNO
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(furan-2-yl)methyl](prop-2-en-1-yl)amine hydrochl...

CAS Number

112023-56-0

Product Name

[(furan-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

IUPAC Name

N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C8H11NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H

InChI Key

HRAKDCCLSPOXSL-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC=CO1.Cl

Canonical SMILES

C=CCNCC1=CC=CO1.Cl
  • Medicinal Chemistry

    Furan derivatives have been explored for their potential medicinal properties []. They can be investigated for their antimicrobial activity, anti-inflammatory properties, or even anticancer effects []. Alkenylamine compounds are also being studied for their potential pharmaceutical applications [].

  • Material Science

    Certain furan derivatives have been investigated for their electrochemical properties [], making them potentially useful in battery technologies []. Alkenylamine compounds can also be studied for their material properties [], such as conductivity or self-assembly behavior [].

The compound (furan-2-yl)methylamine hydrochloride is an organic compound characterized by a furan ring substituted with a methyl group and an allylic amine. This structure suggests potential reactivity due to the presence of both the furan moiety, known for its electrophilic properties, and the amine group, which can participate in nucleophilic reactions. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, attacking electrophilic centers.
  • Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution due to its electron-rich nature.
  • Addition Reactions: The allylic double bond may undergo addition reactions with various nucleophiles or electrophiles.

These reactions are facilitated by the compound's functional groups, allowing it to engage in diverse synthetic pathways.

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, the furan moiety is frequently associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties. The amine group could contribute to neuroactive effects, making this compound a candidate for further investigation in medicinal chemistry.

Computer-aided prediction tools have been employed to assess the biological activity spectra of compounds like (furan-2-yl)methylamine hydrochloride. These tools analyze structure-activity relationships to predict potential therapeutic uses and toxicity profiles .

The synthesis of (furan-2-yl)methylamine hydrochloride can be approached through various synthetic routes:

  • Friedel-Crafts Alkylation: Utilizing furan as a substrate, an alkylation reaction with an appropriate allylic halide can yield the desired product.
  • Amine Formation: The introduction of an amine group can be achieved via reductive amination or direct amination of aldehydes derived from furan.
  • Salt Formation: The hydrochloride form can be obtained by reacting the free base with hydrochloric acid.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance its properties.

(Furan-2-yl)methylamine hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug discovery.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the development of more complex molecules.
  • Material Science: Its unique properties could be explored in creating functional materials or polymers.

Interaction studies involving (furan-2-yl)methylamine hydrochloride focus on its binding affinities and mechanisms of action within biological systems. These studies often employ techniques such as molecular docking simulations and in vitro assays to elucidate how this compound interacts with specific biological targets, which is crucial for understanding its therapeutic potential.

Several compounds share structural features with (furan-2-yl)methylamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Furan (C4H4O)Basic furan ring structureAntimicrobial, anti-inflammatory
2-Aminofuran (C4H4N2O)Furan with an amino groupNeuroactive properties
5-(Prop-2-enoyl)-furan (C8H8O2)Furan with an enoyl substituentAnticancer activity
3-Furylmethylamine (C7H9N)Furan ring with a methylamine side chainPotential antidepressant effects

Uniqueness

(Furan-2-yl)methylamine hydrochloride stands out due to its unique combination of a furan ring and an allylic amine structure. This combination may enhance its reactivity and biological activity compared to simpler analogs, making it a promising candidate for further research and development in pharmacology and organic synthesis .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.0607417 g/mol

Monoisotopic Mass

173.0607417 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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